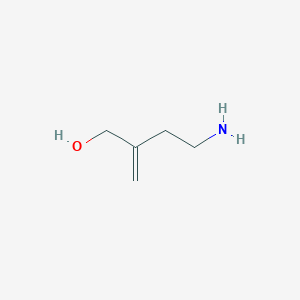
Gadoterate Meglumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadoterate meglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is composed of gadolinium, a rare earth metal, complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and meglumine. This compound is known for its high stability and low toxicity, making it a preferred choice for diagnostic imaging .
Métodos De Preparación
The synthesis of gadoterate meglumine involves several steps:
Synthesis of DOTA: The organic acid DOTA is synthesized through a series of reactions involving cyclization and carboxylation.
Complexation with Gadolinium: Gadolinium oxide is reacted with DOTA in the presence of a solvent to form gadoteric acid.
Formation of this compound: The gadoteric acid is then reacted with meglumine to form this compound. .
Análisis De Reacciones Químicas
Gadoterate meglumine primarily undergoes complexation reactions due to the presence of gadolinium and DOTA. The key reactions include:
Complexation: The formation of this compound involves the complexation of gadolinium ions with DOTA.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Gadoterate meglumine works by enhancing the relaxation rates of water protons in its vicinity when placed in a magnetic field. This results in increased signal intensity (brightness) of tissues during MRI scans. The gadolinium ion, being paramagnetic, develops a magnetic moment that interacts with the magnetic field, thereby improving the contrast of the images .
Comparación Con Compuestos Similares
Gadoterate meglumine is compared with other gadolinium-based contrast agents such as gadobutrol, gadopentetate dimeglumine, and gadobenate dimeglumine:
Gadobutrol: Similar in function but has a higher concentration formulation, leading to different imaging characteristics.
Gadopentetate Dimeglumine: A linear ionic contrast agent with lower stability compared to the macrocyclic structure of this compound.
Gadobenate Dimeglumine: Known for its higher relaxivity but also higher risk of gadolinium release.
This compound stands out due to its high stability, low toxicity, and effectiveness in enhancing MRI images, making it a preferred choice in clinical settings .
Propiedades
Número CAS |
92943-93-6 |
|---|---|
Fórmula molecular |
C23H42GdN5O13 |
Peso molecular |
753.9 g/mol |
Nombre IUPAC |
gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1 |
Clave InChI |
RYHQMKVRYNEBNJ-BMWGJIJESA-K |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES isomérico |
[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canónico |
[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)
![2-[4-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B3431747.png)

![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)
![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)

![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)



